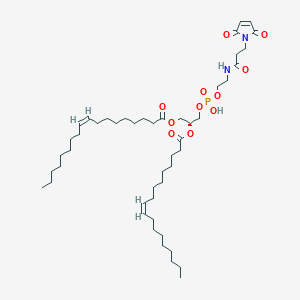
Dope-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dope-mal: is a synthetic analog of naturally-occurring phosphatidylethanolamine. It contains 18:1 fatty acids at the sn-1 and sn-2 positions with a terminal maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, and the hydrophilic polyethylene glycol spacer increases its solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Dope-mal is synthesized by incorporating maleimide groups into phosphatidylethanolamine. The maleimide group is introduced at the terminal end of the fatty acid chains. The synthesis involves the reaction of phosphatidylethanolamine with maleimide derivatives under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, typically using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: : Dope-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Oxidation and Reduction Reactions: These reactions can modify the fatty acid chains, affecting the overall properties of the compound.
Common Reagents and Conditions: : Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the maleimide group .
Major Products: : The major products formed from these reactions include thiol-maleimide adducts and modified phosphatidylethanolamine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Dope-mal is used in the synthesis of liposomes and other lipid-based nanocarriers for drug delivery. Its ability to form stable covalent bonds with thiol groups makes it valuable in the preparation of targeted delivery systems .
Biology: : In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its incorporation into lipid bilayers allows researchers to investigate the effects of lipid modifications on membrane properties .
Medicine: : this compound is employed in the development of drug delivery systems for anticancer and anti-infection therapies. Its ability to enhance the solubility and stability of hydrophobic drugs makes it a valuable component in pharmaceutical formulations .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its amphiphilic nature allows it to act as an emulsifier and stabilizer in various formulations .
Wirkmechanismus
Dope-mal exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol-containing molecules, forming stable adducts that can modify the properties of the target molecules. This mechanism is utilized in drug delivery systems to achieve targeted and controlled release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC). These compounds share structural similarities with Dope-mal but differ in their functional groups and applications .
Uniqueness: : this compound’s uniqueness lies in its maleimide group, which allows it to form covalent bonds with thiol groups. This property distinguishes it from other phospholipids and makes it particularly useful in targeted drug delivery and bioconjugation applications .
Eigenschaften
Molekularformel |
C48H83N2O11P |
|---|---|
Molekulargewicht |
895.2 g/mol |
IUPAC-Name |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1 |
InChI-Schlüssel |
LCNRIZXWHOCCGU-OYJIOEIKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
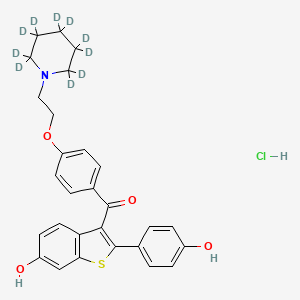
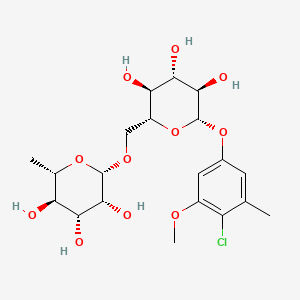
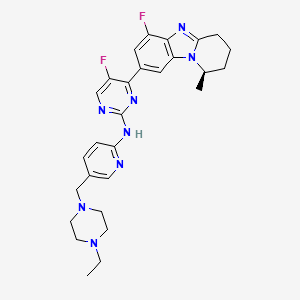


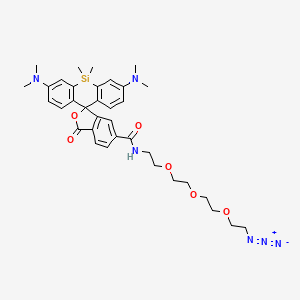
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
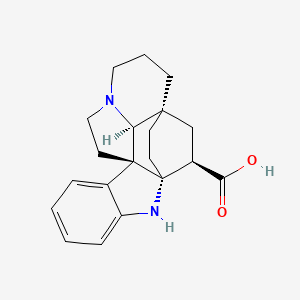
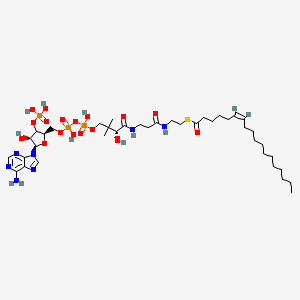

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

